molecular formula C12H24N6O4S2 B14355005 Dodecane-1,12-disulfonyl diazide CAS No. 91993-39-4

Dodecane-1,12-disulfonyl diazide

Cat. No.: B14355005
CAS No.: 91993-39-4
M. Wt: 380.5 g/mol
InChI Key: YAJYFCUEFQIZPD-UHFFFAOYSA-N
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Description

Dodecane-1,12-disulfonyl diazide is a hypothetical or less-documented compound characterized by a 12-carbon alkyl chain terminated at both ends by sulfonyl diazide (-SO₂N₃) groups. Sulfonyl diazides are known for their reactivity, particularly in forming carbon-heteroatom bonds or generating nitrenes for insertion reactions. However, the absence of direct references to this compound in the evidence necessitates comparisons with structurally related substances, such as Dodecane-1,12-diol and sodium dodecylbenzenesulfonate, to infer properties and risks.

Properties

CAS No.

91993-39-4

Molecular Formula

C12H24N6O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

N,N'-didiazododecane-1,12-disulfonamide

InChI

InChI=1S/C12H24N6O4S2/c13-15-17-23(19,20)11-9-7-5-3-1-2-4-6-8-10-12-24(21,22)18-16-14/h1-12H2

InChI Key

YAJYFCUEFQIZPD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCS(=O)(=O)N=[N+]=[N-])CCCCCS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecane-1,12-disulfonyl diazide typically involves the reaction of dodecane-1,12-diol with sulfonyl chloride to form dodecane-1,12-disulfonyl chloride. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dodecane-1,12-disulfonyl diazide undergoes various chemical reactions, including:

    Substitution Reactions: The diazide groups can be substituted by nucleophiles, leading to the formation of new compounds.

    Reduction Reactions: The sulfonyl diazide groups can be reduced to amines under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecane-1,12-disulfonyl diazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecane-1,12-disulfonyl diazide involves the reactivity of the sulfonyl diazide groups. These groups can undergo decomposition to generate nitrogen gas and reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecane-1,12-diol (CAS 5675-51-4)

  • Structure : A 12-carbon diol with hydroxyl (-OH) termini.
  • Stability : Stable under recommended storage conditions but incompatible with strong acids, bases, and oxidizing agents .
  • Applications : Used as a laboratory chemical or intermediate in polymer synthesis.
  • Safety: Limited toxicological data; decomposition under fire may release toxic fumes .

Sodium Dodecylbenzenesulfonate (CAS 25155-30-0)

  • Structure : A sulfonate surfactant with a 12-carbon alkyl chain attached to a benzene ring and a sodium sulfonate group.
  • Molecular Formula : C₁₈H₂₉NaO₃S (MW: 348.48 g/mol) .
  • Applications : Widely used in detergents and emulsifiers due to its surfactant properties.
  • Reactivity : Less reactive than diazides; interacts with water to form micelles.

Hypothetical Comparison with Dodecane-1,12-disulfonyl Diazide

Property This compound (Inferred) Dodecane-1,12-diol Sodium Dodecylbenzenesulfonate
Functional Groups Sulfonyl diazide (-SO₂N₃) Diol (-OH) Sulfonate (-SO₃⁻Na⁺)
Reactivity High (azide decomposition, nitrene release) Low Moderate (surfactant behavior)
Stability Likely unstable (azide sensitivity) Stable Stable in aqueous solutions
Applications Polymer crosslinking, energetic materials Polymer intermediates Detergents, emulsifiers
Hazards Potential explosivity, toxic fumes Low toxicity Low acute toxicity

Key Research Findings and Data Gaps

Reactivity: Sulfonyl diazides are theorized to participate in click chemistry via azide-alkyne cycloaddition, enabling rapid polymer network formation .

Safety Profile : While Dodecane-1,12-diol exhibits low reactivity, sulfonyl diazides likely require stringent handling due to azide instability, analogous to other diazides (e.g., thermal decomposition risks) .

Synthetic Challenges : The long alkyl chain in this compound may complicate synthesis, requiring controlled conditions to prevent premature decomposition.

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